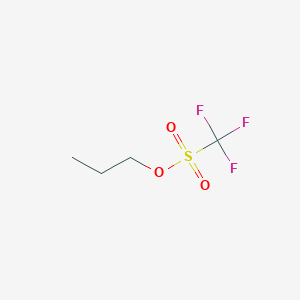

Propyl triflate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCCJGURLWLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450044 | |

| Record name | propyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29702-90-7 | |

| Record name | propyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propyl Triflate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of propyl triflate (propyl trifluoromethanesulfonate), a versatile reagent in organic synthesis. This document outlines a reliable synthetic protocol, comprehensive characterization data, and visual representations of the experimental workflow to support researchers in the effective preparation and validation of this important chemical entity.

Introduction

This compound is an organic compound belonging to the triflate ester class, known for its excellent leaving group ability in nucleophilic substitution and elimination reactions. The trifluoromethanesulfonyl group's strong electron-withdrawing nature makes the triflate anion a very stable leaving group, rendering this compound a potent propylating agent. Its application in organic synthesis is widespread, particularly in the introduction of a propyl group into various molecular scaffolds, a common step in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of n-propanol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials:

-

n-Propanol (0.30 g, 5 mmol)

-

Trifluoromethanesulfonic anhydride (1.41 g, 5 mmol)

-

Pyridine (0.395 g, 5 mmol)

-

Carbon tetrachloride (CCl₄), anhydrous (15 mL)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

A solution of triflic anhydride (1.41 g, 5 mmol) in 10 mL of anhydrous carbon tetrachloride is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.

-

A solution of n-propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 mL of anhydrous carbon tetrachloride is prepared separately.

-

The solution of n-propanol and pyridine is added dropwise to the stirred solution of triflic anhydride at 0 °C over a period of 15 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at 0 °C.

-

The reaction mixture is then filtered to remove the pyridinium triflate salt.

-

The filtrate is washed with water, and the organic layer is separated.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield this compound. NMR analysis using chlorobenzene as a quantitative reference has shown an 86% yield of this compound.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇F₃O₃S | [2] |

| Molecular Weight | 192.16 g/mol | [2] |

| Exact Mass | 192.00679974 Da | [2] |

| Appearance | Colorless liquid (presumed) | |

| Topological Polar Surface Area | 51.8 Ų | [2] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CCl₄ | 4.45 | Triplet (t) | 6 | -CH₂O- |

| 1.83 | Multiplet (m) | -CH₂CH₂O- | |||

| 1.08 | Triplet (t) | 6 | -CH₃ | ||

| ¹⁹F | CCl₄ | -75.80 | Singlet (s) | -CF₃ |

3.2.2. Infrared (IR) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 | Medium (m) | C-H stretch (alkane) |

| 1460 | Weak (w) | C-H bend (alkane) |

| 1420 | Very Strong (vs) | S=O asymmetric stretch |

| 1250 | Strong (s) | C-F stretch |

| 1220 | Very Strong (vs) | S=O symmetric stretch |

| 1155 | Very Strong (vs) | C-F stretch |

| 950 | Very Strong (vs) | S-O stretch |

Safety and Handling

This compound is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions. Triflic anhydride is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and extensive characterization data will be a valuable resource for researchers in organic chemistry and drug development, facilitating the reliable preparation and use of this important synthetic building block.

References

Physical and chemical properties of propyl triflate

An In-depth Technical Guide to Propyl Triflate

Introduction

This compound, systematically known as propyl trifluoromethanesulfonate, is an organic compound belonging to the triflate ester family. Triflate (CF₃SO₃⁻) is an exceptionally good leaving group, making its alkyl esters potent alkylating agents in organic synthesis. The high reactivity of this compound makes it a valuable reagent for introducing a propyl group into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is characterized by the presence of a propyl group attached to the highly electron-withdrawing trifluoromethanesulfonate group. This structure dictates its physical and chemical behavior.

General Properties

| Property | Value | Source |

| IUPAC Name | propyl trifluoromethanesulfonate | [1] |

| Synonyms | Propyl trifluoromethanesulfonate, Methanesulfonic acid, 1,1,1-trifluoro-, propyl ester | [1] |

| CAS Number | 29702-90-7 | [1] |

| Molecular Formula | C₄H₇F₃O₃S | [1] |

Tabulated Physical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It's important to note that some of these properties are computed, as experimental data for this specific compound is not always readily available.

| Property | Value | Data Type | Source |

| Molecular Weight | 192.16 g/mol | Computed | [1] |

| Exact Mass | 192.00679974 Da | Computed | [1] |

| XLogP3 | 1.8 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

| Topological Polar Surface Area | 51.8 Ų | Computed | [1] |

| ¹H NMR (CCl₄) | δ 4.45 (t, 2H, J=6 Hz, CH₂O), 1.83 (m, 2H, CH₂CH₂O), 1.08 ppm (t, 3H, J=6 Hz, CH₃) | Experimental | [2] |

| ¹⁹F NMR (CCl₄) | φ 75.80 ppm (s) | Experimental | [2] |

| IR (CCl₄) | 2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 cm⁻¹ (vs) | Experimental | [2] |

Synthesis and Purification

This compound is typically synthesized by the reaction of propanol with triflic anhydride in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the synthesis of this compound.[2]

Materials:

-

Propanol (0.30 g, 5 mmol)

-

Pyridine (0.395 g, 5 mmol)

-

Triflic anhydride (1.41 g, 5 mmol)

-

Carbon tetrachloride (CCl₄), anhydrous (15 mL)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

A solution of triflic anhydride (1.41 g) in 10 mL of carbon tetrachloride is prepared in a flask and cooled to 0°C with stirring.

-

A solution of propanol (0.30 g) and pyridine (0.395 g) in 5 mL of carbon tetrachloride is added dropwise to the stirred triflic anhydride solution at 0°C.

-

The reaction is allowed to proceed for 15 minutes at 0°C.

-

The resulting solution is filtered to remove pyridinium triflate salt.

-

The filtrate is washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent can be removed under reduced pressure to yield this compound. The yield reported for this procedure is 86%, as determined by NMR analysis using chlorobenzene as an internal standard.[2]

References

Propyl Triflate: A Comprehensive Technical Guide for Researchers

Introduction

Propyl triflate, also known as propyl trifluoromethanesulfonate, is an organic compound that serves as a powerful and versatile reagent in organic synthesis. Its significance in the fields of chemical research and drug development stems from the triflate group (-OTf), which is an excellent leaving group. This property facilitates a wide range of nucleophilic substitution reactions, making this compound a valuable tool for introducing a propyl group into various molecular scaffolds. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Core Data and Molecular Structure

This compound is characterized by the following identifiers and molecular structure:

Chemical Identity

-

CAS Number: 29702-90-7[1]

-

IUPAC Name: propyl trifluoromethanesulfonate[1]

-

Molecular Formula: C₄H₇F₃O₃S[1]

Molecular Structure

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic properties of this compound. It is important to note that while spectroscopic data is derived from experimental results, the listed physical properties are computationally derived and should be considered as estimates.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 192.16 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 192.00679974 Da | PubChem[1] |

| Monoisotopic Mass | 192.00679974 Da | PubChem[1] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CCl₄) | δ 4.45 (t, 2H, J=6 Hz, CH₂O--), 1.83 (m, 2H, CH₂CH₂O--), 1.08 ppm (t, 3H, J=6 Hz, CH₃) |

| ¹⁹F NMR (CCl₄) | φ 75.80 ppm (s) |

| IR (CCl₄) | 2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 cm⁻¹ (vs) |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from propanol and triflic anhydride.

Materials:

-

Propanol (0.30 g, 5 mmol)

-

Pyridine (0.395 g, 5 mmol)

-

Triflic anhydride (1.41 g, 5 mmol)

-

Carbon tetrachloride (CCl₄)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

A solution of triflic anhydride (1.41 g, 5 mmol) in 10 ml of carbon tetrachloride is prepared and cooled to 0°C with stirring.

-

A separate solution of propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 ml of carbon tetrachloride is prepared.

-

The propanol-pyridine solution is added dropwise to the stirred triflic anhydride solution at 0°C.

-

The reaction mixture is stirred for 15 minutes.

-

The resulting solution is filtered to remove pyridinium triflate salt.

-

The filtrate is washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product, this compound, is obtained in solution. NMR analysis can be performed using a quantitative reference, such as chlorobenzene, to determine the yield.

Synthesis Workflow

The synthesis of this compound involves the reaction of propanol with triflic anhydride in the presence of a base, pyridine, to neutralize the triflic acid byproduct.

Caption: Synthesis of this compound Workflow.

Applications in Research and Drug Development

Alkyl triflates, including this compound, are highly effective alkylating agents due to the exceptional leaving group ability of the triflate anion. This reactivity makes them valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The reaction of propyl iodide with silver triflate has been reported to yield a mixture of propyl and isopropyl triflates, with the product ratio being dependent on the solvent. This highlights the potential for rearrangements and the need for carefully controlled reaction conditions when using this compound or generating it in situ.

References

Navigating the Spectral Landscape of Propyl Triflate: A Technical Guide

Introduction

Propyl triflate (propyl trifluoromethanesulfonate) is a reactive organic compound utilized in various chemical syntheses, acting as an effective propylating agent. A thorough understanding of its structural and electronic properties is paramount for its appropriate application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of public, experimentally-derived spectral data for this specific compound, the following information is based on high-quality computational predictions. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for small organic molecules like this compound, intended for researchers, scientists, and professionals in drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound is summarized below. These values are calculated to provide a reliable estimation of the chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.05 | Triplet (t) | 7.4 |

| CH₂ (middle) | 1.90 | Sextet | 7.4, 6.8 |

| CH₂ (adjacent to O) | 4.50 | Triplet (t) | 6.8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | 10.2 |

| CH₂ (middle) | 22.5 |

| CH₂ (adjacent to O) | 78.0 |

| CF₃ | 118.7 (quartet, J ≈ 320 Hz) |

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ can be used depending on the sample's solubility.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening and shimming difficulties.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Typically, several hundred to several thousand scans are necessary, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Visualizations

The following diagrams illustrate the structure and NMR signal correlations of this compound.

An In-Depth Technical Guide to the Reactivity and Stability of Propyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Propyl triflate (n-propyl trifluoromethanesulfonate) is a powerful and versatile reagent in organic synthesis, prized for its exceptional leaving group ability. The trifluoromethanesulfonate (triflate) group is one of the best-known leaving groups, making this compound a potent alkylating agent. However, this high reactivity also brings inherent stability challenges. This technical guide provides a comprehensive overview of the reactivity and stability of this compound under a variety of conditions, presenting available quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its effective and safe use.

Core Reactivity Profile

This compound is a primary alkyl triflate and its chemistry is dominated by nucleophilic substitution and elimination reactions. Due to the exceptional ability of the triflate anion to stabilize a negative charge, the C-O bond in this compound is highly polarized, rendering the propyl group susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles. Its reactivity is significantly higher than that of corresponding alkyl halides or tosylates.

General Reaction Scheme:

Where Nu- represents a nucleophile and TfO- is the triflate anion.

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product | Solvent | Yield (%) | Reaction Conditions | Reference |

| Pyridine | N-Propylpyridinium triflate | Carbon tetrachloride | 86[1] | 0 °C, 15 min | [1] |

| Azide (N3-) | Propyl azide | DMSO | High | Data for a neopentyl triflate analog suggests high reactivity[2]. | |

| Amines (e.g., Piperidine) | N-Propylpiperidine | Not specified | High | Alkyl triflates are known to react readily with amines. | |

| Alcohols (e.g., Ethanol) | Propyl ethyl ether | Not specified | Moderate | Solvolysis can occur, leading to ether formation. | |

| Thiols (e.g., Thiophenol) | Phenyl propyl sulfide | Not specified | High | Thiols are excellent nucleophiles for alkyl triflates. |

Solvolysis

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. This compound undergoes solvolysis in protic solvents like water, alcohols, and carboxylic acids. Studies on the solvolysis of the closely related ethyl triflate suggest that the reaction proceeds with significant SN2 character, involving nucleophilic displacement by the solvent, rather than forming a primary carbocation.

Table 2: Solvolysis of this compound in Various Solvents

| Solvent (v/v) | Product(s) | Relative Rate | Temperature (°C) |

| 80% Ethanol/Water | Propanol, Propyl ethyl ether | Data not available | Data not available |

| Methanol | Propyl methyl ether | Data not available | Data not available |

| Acetic Acid | Propyl acetate | Data not available | Data not available |

| Formic Acid | Propyl formate | Data not available | Data not available |

Note: Specific rate constants for the solvolysis of n-propyl triflate are not well-documented in publicly available literature. The reactivity is expected to be high.

Stability Profile

The high reactivity of this compound necessitates careful handling and storage to prevent decomposition. Its stability is compromised by moisture, heat, and strong acids or bases.

Thermal Stability

Table 3: Thermal Stability Data for this compound

| Parameter | Value | Method |

| Decomposition Onset Temperature | Data not available | TGA |

| Decomposition Products | Propene, Triflic Acid (expected) | - |

Stability in Aqueous and pH-Varied Conditions

Hydrolysis: this compound is highly sensitive to water and will hydrolyze to propanol and triflic acid. This reaction can be rapid, especially in the presence of nucleophilic catalysts or at elevated temperatures.

Acidic Conditions: In strongly acidic, non-nucleophilic media, this compound may be relatively stable as the triflate anion is a very weak base. However, if the acidic medium contains a nucleophile (e.g., aqueous acid), hydrolysis or other substitution reactions will occur. The mechanism in concentrated sulfuric acid could involve initial protonation of the triflate oxygen, further activating the leaving group, followed by reaction with any available nucleophile or elimination.

Basic Conditions: this compound is unstable in the presence of strong bases. The primary reaction is expected to be elimination (E2) to form propene, especially with sterically hindered bases. With non-hindered, strong nucleophiles like hydroxide, SN2 substitution to form propanol can compete with elimination. The reaction with aqueous sodium hydroxide would likely yield a mixture of propanol and propene.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of n-propanol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base like pyridine.

Protocol:

-

A solution of n-propanol (1.0 eq) and pyridine (0.4 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane is prepared.

-

This solution is added dropwise with stirring to a solution of triflic anhydride (1.0 eq) in the same solvent at 0 °C.

-

The reaction is typically rapid and is often complete within 15-30 minutes.

-

The reaction mixture is filtered to remove the pyridinium triflate salt.

-

The filtrate is washed with water and dried over a suitable drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield this compound. An 86% yield has been reported using this method[1].

Monitoring Reaction Kinetics

The kinetics of reactions involving this compound can be monitored by various analytical techniques.

Protocol using NMR Spectroscopy:

-

The reaction is set up directly in an NMR tube using a deuterated solvent.

-

An internal standard with a known concentration and a resonance that does not overlap with reactant or product signals is added.

-

1H or 19F NMR spectra are acquired at regular time intervals.

-

The disappearance of the this compound signals (e.g., the triplet at δ 4.45 ppm in 1H NMR) or the appearance of product signals is integrated relative to the internal standard.

-

The concentration of the reactant or product at each time point is calculated to determine the reaction rate and order.

Protocol using HPLC:

-

A suitable HPLC method must be developed to separate this compound from the nucleophile, product(s), and triflate anion. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

The reaction is initiated, and at specific time points, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by dilution with a cold solvent).

-

The quenched sample is injected into the HPLC system.

-

The peak area of this compound is monitored over time to determine its rate of consumption.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the key reaction pathways of this compound.

References

- 1. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 2. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl Triflate in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Triflate Group as a Superior Leaving Group

Propyl triflate (CH₃CH₂CH₂OTf), a propyl ester of trifluoromethanesulfonic acid, is a potent electrophilic alkylating agent extensively utilized in organic synthesis. Its remarkable reactivity stems from the trifluoromethanesulfonate (triflate, -OTf) group, which functions as an exceptionally proficient leaving group. The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid, rendering it extremely stable and a very weak base. This stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group and resonance delocalization of the negative charge across the three oxygen atoms.[1][2][3] This inherent stability makes the triflate group readily depart during nucleophilic substitution reactions, thereby significantly accelerating reaction rates compared to other common leaving groups like tosylates, mesylates, and halides.[1][2][3]

Mechanism of Action: The S_N2 Pathway

The primary mechanism of action for this compound in the majority of its synthetic applications is the bimolecular nucleophilic substitution (S_N2) reaction.[3] As a primary alkyl triflate, the carbon atom bonded to the triflate group is sterically unhindered, allowing for efficient backside attack by a wide range of nucleophiles.

The key characteristics of the S_N2 reaction involving this compound are:

-

Concerted Mechanism: The formation of the new bond between the nucleophile and the propyl group occurs simultaneously with the cleavage of the carbon-oxygen bond of the triflate group.[3]

-

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.[4] The rate law is expressed as: Rate = k[CH₃CH₂CH₂OTf][Nucleophile].

-

Inversion of Stereochemistry: If the reaction occurs at a chiral center, the S_N2 mechanism leads to an inversion of the stereochemical configuration.

The general signaling pathway for the S_N2 reaction of this compound can be visualized as follows:

Quantitative Data on Reactivity

While specific kinetic data for this compound across a wide range of nucleophiles is dispersed in the literature, the general trend of its high reactivity is well-established. The triflate group is considered one of the best leaving groups, significantly more reactive than tosylates, mesylates, and halides. This enhanced reactivity allows for reactions to proceed under milder conditions and often with shorter reaction times.

Table 1: Relative Reactivity of Leaving Groups in S_N2 Reactions

| Leaving Group | Structure | Relative Rate |

| Triflate | -OTf | ~10⁴ - 10⁵ |

| Tosylate | -OTs | ~1 |

| Mesylate | -OMs | ~0.5 |

| Iodide | -I | ~10⁻¹ |

| Bromide | -Br | ~10⁻³ |

| Chloride | -Cl | ~10⁻⁵ |

Note: The values are approximate and can vary depending on the substrate, nucleophile, and solvent.

Key Applications and Experimental Protocols

This compound is a versatile reagent for introducing a propyl group into various organic molecules. Its high reactivity makes it particularly useful for the alkylation of weak nucleophiles and for reactions where other alkylating agents fail or require harsh conditions.

N-Alkylation of Amines

This compound is an excellent reagent for the N-propylation of primary and secondary amines to form secondary and tertiary amines, respectively. The reaction typically proceeds with high efficiency under mild conditions.

Experimental Protocol: N-Propylation of Aniline

-

Materials: Aniline, this compound, dichloromethane (DCM, anhydrous), triethylamine (Et₃N), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-propylaniline.

-

O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)

This compound is a highly effective electrophile in the Williamson ether synthesis for the preparation of propyl ethers. The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the triflate group.[5][6][7]

Experimental Protocol: Synthesis of Propyl Phenyl Ether

-

Materials: Phenol, sodium hydride (NaH, 60% dispersion in mineral oil), this compound, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, diethyl ether, water, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a suspension of sodium hydride (1.2 mmol, washed with hexanes to remove mineral oil) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of phenol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add this compound (1.1 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield propyl phenyl ether.

-

Table 2: Representative Yields of Propylation Reactions with this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | N-Propylaniline | Et₃N, DCM, 0 °C to rt | >90 |

| Indole | N-Propylindole | NaH, DMF, 0 °C to rt | ~95 |

| Sodium Azide | 1-Azidopropane | DMF, rt | >95 |

| Sodium Phenoxide | Propyl Phenyl Ether | THF, 0 °C to rt | ~90 |

| Sodium Benzoate | Propyl Benzoate | DMF, 60 °C | ~85 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound serves as a powerful and versatile propylating agent in organic synthesis, primarily operating through an S_N2 mechanism. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, allows for efficient synthesis of a wide array of propylated compounds under mild conditions. The provided experimental protocols for N-alkylation and O-alkylation highlight its practical utility in the laboratory. For researchers and professionals in drug development, this compound offers a reliable tool for the introduction of propyl moieties, which can be crucial for modulating the pharmacological properties of lead compounds. However, due to its high reactivity, this compound should be handled with care in a moisture-free environment to prevent hydrolysis.

References

- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Thermodynamic Properties and Calculations for Propyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of propyl triflate (propyl trifluoromethanesulfonate), a key reagent and intermediate in organic synthesis and pharmaceutical development. Due to a scarcity of direct experimental data in publicly available databases, this document focuses on the established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for the synthesis and thermochemical analysis of this compound and describes high-level computational chemistry methods for accurate theoretical predictions.

Core Thermodynamic Properties of this compound

Table 1: Core Thermodynamic Properties of this compound

| Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Not available | Combustion Calorimetry / Computational Chemistry |

| Standard Molar Entropy (gas) | S°(g) | Not available | Statistical Mechanics / Computational Chemistry |

| Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Not available | Derived from ΔHf° and S° / Computational Chemistry |

| Molar Heat Capacity (liquid) | Cp(l) | Not available | Differential Scanning Calorimetry (DSC) |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H7F3O3S | [1] |

| Molecular Weight | 192.16 g/mol | [1] |

| IUPAC Name | propyl trifluoromethanesulfonate | [1] |

| CAS Number | 29702-90-7 | [1] |

Experimental Protocols for Synthesis and Thermodynamic Characterization

Precise experimental determination of thermodynamic data requires a pure sample and well-defined analytical procedures. This section details the synthesis of this compound and the primary calorimetric methods for measuring its thermodynamic properties.

Synthesis of this compound

This compound is typically synthesized by the reaction of n-propanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.[2][3]

Experimental Protocol:

-

Reaction Setup: A solution of n-propanol (5 mmol) and pyridine (2 mmol) in carbon tetrachloride (5 ml) is prepared. In a separate flask, a solution of triflic anhydride (5 mmol) in carbon tetrachloride (10 ml) is cooled to 0°C with stirring.[2]

-

Reaction: The propanol/pyridine solution is added dropwise to the stirred triflic anhydride solution at 0°C.[2]

-

Workup: After 15 minutes, the reaction mixture is filtered. The filtrate is washed with water and dried over magnesium sulfate.[2]

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[3]

-

Characterization: The purity of the final product should be confirmed by NMR spectroscopy.[2]

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds. The sample is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter, and the heat released is measured.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule) is placed in the crucible of a bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and placed in a water bath of known volume.

-

Ignition and Data Collection: The sample is ignited, and the temperature change of the water bath is recorded with high precision.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid). The standard enthalpy of formation is then derived using Hess's Law, accounting for the heats of formation of the combustion products (CO₂, H₂O, SO₂, and HF).

Measurement of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting, boiling).[4]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity. Peaks in the thermogram correspond to phase transitions, and the area under these peaks is proportional to the enthalpy of the transition.

Computational Thermochemistry for this compound

In the absence of experimental data, high-level computational chemistry methods provide a reliable means of predicting thermodynamic properties. Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) are known for their high accuracy in calculating enthalpies of formation for a wide range of organic molecules.[5][6][7]

Computational Workflow:

-

Structure Optimization: The 3D molecular structure of this compound is optimized to its lowest energy conformation using a method like Density Functional Theory (DFT).

-

Vibrational Frequencies: The vibrational frequencies of the optimized structure are calculated to confirm it is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: High-level single-point energy calculations are performed on the optimized geometry using the components of the chosen composite method (e.g., G3, G4, or CBS-QB3).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated by combining the computed total energy with the ZPVE, thermal corrections, and empirical corrections specific to the composite method, and then applying atomization or isodesmic reaction schemes.

-

Entropy and Heat Capacity Calculation: Standard molar entropy and heat capacity are calculated from the optimized geometry and vibrational frequencies using statistical mechanics principles.

Conclusion

While direct experimental thermodynamic data for this compound is currently limited in the public domain, this guide provides the necessary framework for its determination and prediction. The detailed experimental protocols for synthesis, combustion calorimetry, and differential scanning calorimetry, coupled with the outlined high-level computational chemistry workflows, offer a robust pathway for researchers and drug development professionals to obtain the critical thermodynamic parameters for this important compound. Accurate knowledge of these properties will undoubtedly facilitate more efficient and safer chemical process development and application.

References

- 1. This compound | C4H7F3O3S | CID 10965343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Computational studies on the electrophilicity of propyl triflate

An In-depth Technical Guide to the Computational Study of Propyl Triflate Electrophilicity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃CH₂CH₂OTf) is a potent electrophile utilized in a variety of organic syntheses, owing to the exceptional leaving group ability of the triflate moiety. Understanding and quantifying its electrophilic character is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comprehensive overview of the computational methodologies employed to investigate the electrophilicity of this compound. It details the theoretical background, experimental protocols for computational analysis, and interpretation of key electronic properties. While direct, comprehensive computational studies on this compound are not abundant in publicly accessible literature, this guide synthesizes established quantum chemical methods applied to analogous alkyl triflates to present a robust framework for such an investigation.

Introduction to Electrophilicity in a Computational Context

Electrophilicity is a fundamental concept in chemistry that describes the ability of a molecule or ion (an electrophile) to attract electrons. In computational chemistry, this property can be quantified using descriptors derived from Density Functional Theory (DFT). These descriptors provide a theoretical basis for understanding and predicting the kinetic aspects of polar organic reactions.

The trifluoromethanesulfonate (triflate, -OTf) group is an outstanding leaving group due to the significant resonance stabilization of the resulting anion and the strong electron-withdrawing effect of the trifluoromethyl group.[1][2] This renders the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. Alkyl triflates are known to be extremely reactive in SN2 reactions.[2] Computational studies are invaluable for dissecting the electronic factors that govern this high reactivity.

Theoretical Framework and Key Descriptors

Conceptual DFT provides a powerful framework for quantifying chemical reactivity.[3] Several key descriptors are used to evaluate the electrophilicity of a molecule:

-

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (EHOMO + ELUMO) / 2

-

Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to a change in its electron distribution. It is calculated as: η ≈ ELUMO - EHOMO

-

Global Electrophilicity Index (ω): Introduced by Parr, this index is a quantitative measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.[4] It is defined as: ω = μ² / (2η)

A higher value of ω indicates a greater electrophilic character. These global descriptors provide a general measure of the molecule's reactivity. For a more detailed analysis, local descriptors such as Fukui functions can be employed to identify the most electrophilic sites within the molecule.[5]

Computational Methodology: A Detailed Protocol

This section outlines a typical protocol for a computational study on the electrophilicity of this compound.

3.1. Software and Hardware

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Hardware: A high-performance computing cluster is recommended for timely completion of calculations, although geometry optimizations of a molecule of this size can be performed on a modern workstation.

3.2. Step-by-Step Computational Protocol

-

Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular geometry.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations. A hybrid functional like B3LYP or a meta-GGA functional like M06-2X is often a good choice.[6]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is generally sufficient to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic properties.

-

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and other thermodynamic data.

-

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic energy and molecular orbital energies (EHOMO and ELUMO).

-

Calculation of Electrophilicity Descriptors: Using the EHOMO and ELUMO values, the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) are calculated using the formulas provided in Section 2.

Data Presentation: Calculated Electronic Properties

The following tables present hypothetical yet realistic data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase. This data is for illustrative purposes to demonstrate how the results of such a computational study would be presented.

Table 1: Calculated Molecular Orbital Energies

| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -12.58 | -1.12 | 11.46 |

Table 2: Calculated Global Reactivity Descriptors

| Molecule | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| This compound | -6.85 | 5.73 | 4.09 |

Interpretation: An electrophilicity index of 4.09 eV would classify this compound as a strong electrophile. This high value is consistent with the known high reactivity of alkyl triflates in nucleophilic substitution reactions.

Visualization of Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to visualize key workflows and relationships in the computational study of electrophilicity.

Caption: A flowchart illustrating the key steps in a computational study of molecular electrophilicity.

Caption: A diagram showing the derivation of the electrophilicity index (ω) from HOMO and LUMO energies.

Application: Simulating a Reaction Pathway

Beyond calculating global reactivity indices, computational chemistry can be used to model the entire reaction coordinate for a nucleophilic attack on this compound. For instance, an SN2 reaction with a simple nucleophile (e.g., Cl⁻) can be simulated.

6.1. Protocol for Reaction Pathway Simulation

-

Identify Reactants and Products: Define the structures of the reactants (this compound and the nucleophile) and the products (propyl chloride and triflate anion).

-

Locate the Transition State (TS): This is the most computationally demanding step. It involves using an algorithm (e.g., Berny optimization in Gaussian) to find the saddle point on the potential energy surface that connects the reactants and products.

-

Frequency Calculation on the TS: A frequency calculation on the TS structure should yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure to confirm that it correctly connects the reactant and product energy minima.

-

Calculate Activation Energy: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.

Caption: Workflow for simulating an SN2 reaction and calculating the activation energy.

Conclusion

Computational chemistry offers a powerful and insightful approach to understanding and quantifying the electrophilicity of molecules like this compound. Through the calculation of DFT-based descriptors such as the electrophilicity index (ω), researchers can gain a quantitative understanding of reactivity that complements experimental observations. The methodologies outlined in this guide provide a robust framework for conducting such studies, enabling the prediction of chemical behavior, the elucidation of reaction mechanisms, and the rational design of new chemical entities in drug development and other scientific disciplines. The high electrophilicity of this compound, inferred from the properties of its constituent functional groups and supported by the computational framework presented, solidifies its role as a highly effective alkylating agent in organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting the chemical reactivity of organic materials using a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ymerdigital.com [ymerdigital.com]

- 6. researchgate.net [researchgate.net]

Propyl Triflate: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl trifluoromethanesulfonate (propyl triflate) has emerged as a potent and versatile reagent in modern organic synthesis. Its exceptional reactivity as a propylating agent, attributed to the outstanding leaving group ability of the trifluoromethanesulfonate (triflate) anion, has rendered it an invaluable tool for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications in synthetic chemistry. Quantitative data are presented in a structured format for clarity, and key synthetic pathways are illustrated using logical diagrams.

Introduction: The Advent of a Powerful Alkylating Agent

The development of highly reactive alkylating agents is a cornerstone of synthetic organic chemistry. The trifluoromethanesulfonate (triflate) group, with its extreme electron-withdrawing nature, confers exceptional leaving group ability, making alkyl triflates significantly more reactive than their corresponding halides or tosylates. This heightened reactivity allows for the alkylation of a wide range of nucleophiles under mild conditions, often with high efficiency and stereoselectivity.

This compound, as a carrier of the n-propyl group, plays a crucial role in the introduction of this common alkyl chain into organic molecules, a frequent necessity in the synthesis of pharmaceuticals and other functional materials. Its utility stems from a balance of high reactivity and sufficient stability for practical handling in a laboratory setting.

Historical Context and Discovery

The journey to the widespread use of this compound began with the foundational work on trifluoromethanesulfonic acid and its derivatives. While the synthesis of simple alkyl triflates was first reported in 1956 by Gramstad and Haszeldine through the reaction of alkyl iodides with silver triflate, the preparation of this compound from an alcohol precursor gained prominence later.[1]

A pivotal publication by Charles D. Beard, Kurt Baum, and Vytautas Grakauskas in 1973 detailed the synthesis of several novel trifluoromethanesulfonates, including what is considered the first comprehensive report on the preparation of this compound using the now-common method of reacting n-propanol with trifluoromethanesulfonic anhydride. This work laid the groundwork for the broader adoption of this compound and other alkyl triflates as powerful alkylating agents in organic synthesis.

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound involves the reaction of n-propanol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base, typically pyridine, to scavenge the triflic acid byproduct.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

Materials:

-

n-Propanol (0.30 g, 5 mmol)

-

Trifluoromethanesulfonic anhydride (1.41 g, 5 mmol)

-

Pyridine (0.395 g, 5 mmol)

-

Dichloromethane (or Carbon Tetrachloride), anhydrous (15 mL)

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

-

A solution of trifluoromethanesulfonic anhydride (1.41 g, 5 mmol) in 10 mL of anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

-

A solution of n-propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 mL of anhydrous dichloromethane is added dropwise to the stirred triflic anhydride solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.

-

Upon completion of the addition, the reaction mixture is stirred for an additional 15 minutes at 0 °C.

-

The reaction mixture is then filtered to remove the precipitated pyridinium triflate.

-

The filtrate is washed sequentially with cold water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

Note: this compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and exposure to moisture should be minimized.

Quantitative Data and Characterization

The synthesis of this compound is generally high-yielding, and the product can be characterized by standard spectroscopic methods.

| Parameter | Value | Reference |

| Yield | 86% | [2] |

| Appearance | Colorless liquid | |

| ¹H NMR (CCl₄) | δ 4.45 (t, 2H, J=6 Hz, CH₂O), 1.83 (m, 2H, CH₂CH₂O), 1.08 (t, 3H, J=6 Hz, CH₃) | [2] |

| ¹⁹F NMR (CCl₄) | δ -75.80 (s) | [2] |

| IR (CCl₄, cm⁻¹) | 2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 (vs) | [2] |

Applications in Organic Synthesis

The high reactivity of this compound makes it a superior propylating agent compared to propyl halides. It readily reacts with a wide array of nucleophiles, including those that are weakly nucleophilic.

Logical Workflow of this compound in Alkylation Reactions

Caption: Propylation of nucleophiles using this compound.

Key applications include:

-

O-Alkylation: The propylation of alcohols and phenols to form propyl ethers.

-

N-Alkylation: The reaction with amines to yield secondary or tertiary amines, and the formation of quaternary ammonium salts.

-

S-Alkylation: The efficient synthesis of propyl thioethers from thiols.

-

C-Alkylation: The reaction with soft carbon nucleophiles such as enolates and enamines to form new carbon-carbon bonds.

The enhanced reactivity of this compound is particularly advantageous in cases where the corresponding propyl halides are unreactive or require harsh reaction conditions that may not be compatible with sensitive functional groups present in the substrate.

Conclusion

This compound stands as a testament to the power of physical organic principles in the design of synthetic reagents. Its discovery and development have provided chemists with a highly effective tool for the introduction of the propyl group into a diverse range of molecules. The straightforward and high-yielding synthesis, coupled with its exceptional reactivity, ensures that this compound will continue to be a valuable reagent in the arsenals of synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science where the precise and efficient construction of molecular complexity is paramount.

References

Methodological & Application

Standard laboratory protocols for propylation reactions using propyl triflate

Application Notes: Propylation Reactions Using Propyl Triflate

Introduction

This compound (n-propyl trifluoromethanesulfonate) is a powerful and highly reactive electrophilic agent used for introducing a propyl group onto various nucleophiles. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and drug development, stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion. The triflate group is one of the best known leaving groups, making this compound significantly more reactive than corresponding propyl halides (bromide, chloride) or tosylates. This high reactivity allows for the propylation of even weakly nucleophilic substrates under mild conditions, often resulting in high yields and shorter reaction times.

These application notes provide standard laboratory protocols for the synthesis of this compound and its subsequent use in the propylation of common nucleophiles encountered in drug development, namely amines, alcohols, and thiols.

Key Applications:

-

Drug Candidate Modification: Introduction of a propyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability, or interact with hydrophobic pockets in target proteins to improve binding affinity.

-

Synthesis of Complex Intermediates: this compound is used to build complex molecular scaffolds where other propylating agents fail or require harsh conditions that are incompatible with sensitive functional groups present in the molecule.

-

Alkylation of Heterocycles: Many bioactive molecules contain nitrogen heterocycles. This compound is highly effective for the N-alkylation of these systems.[1]

Safety Precautions

This compound and its precursors, such as trifluoromethanesulfonic anhydride, are reactive, corrosive, and moisture-sensitive chemicals. Always handle these reagents in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected prior to use), is mandatory.[1] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents.[2] Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.[3]

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Triflate

This protocol describes the preparation of n-propyl triflate from n-propanol and trifluoromethanesulfonic (triflic) anhydride. Pyridine is used as a base to neutralize the triflic acid byproduct.

Experimental Workflow: Synthesis of n-Propyl Triflate

Caption: Workflow for the synthesis of n-propyl triflate.

Methodology:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve trifluoromethanesulfonic anhydride (1.0 eq.) in anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl4) and cool the solution to 0°C (ice bath) or -78°C (dry ice/acetone bath).[2][4]

-

In a separate flask, prepare a solution of n-propanol (1.0 eq.) and pyridine (1.0 eq.) in the same anhydrous solvent.

-

Add the n-propanol/pyridine solution dropwise to the stirred triflic anhydride solution over 15-20 minutes, maintaining the low temperature.[2][4]

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-60 minutes at low temperature, then let it warm to room temperature.[2]

-

The reaction produces a precipitate (pyridinium triflate). Filter the mixture to remove the solid salt.[4]

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2-3 times) and brine (1 time).[2]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[2][4]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield n-propyl triflate, which is typically a colorless oil. The product should be used immediately or stored under an inert atmosphere at low temperature due to its instability.

Quantitative Data: Synthesis of n-Propyl Triflate

| Parameter | Value / Condition | Reference |

|---|---|---|

| Reagents | n-Propanol, Triflic Anhydride, Pyridine | [2][4] |

| Stoichiometry (eq.) | 1.0 (Alcohol), 1.0 (Tf2O), 1.0 (Base) | [4] |

| Solvent | Anhydrous CCl4 or DCM | [2][4] |

| Temperature | 0°C | [4] |

| Reaction Time | ~30 minutes | [4] |

| Typical Yield | 86% |[4] |

Protocol 2: General Protocol for N-Propylation of Amines

This protocol describes the propylation of primary and secondary amines using n-propyl triflate. The reaction is typically fast and high-yielding.

Experimental Workflow: General Propylation Reaction

Caption: General workflow for propylation of nucleophiles.

Methodology:

-

In a flame-dried flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) in an anhydrous solvent such as DCM, acetonitrile, or hexane.[1]

-

For primary amines, two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine) may be used. For secondary amines, 1.0-1.2 equivalents are typically sufficient.

-

Cool the solution to 0°C.

-

Slowly add n-propyl triflate (1.0-1.2 eq.) to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.[1]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (for amine hydrotriflate salts) or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data: N-Propylation of Amines

| Parameter | Primary Amines | Secondary Amines | Reference |

|---|---|---|---|

| This compound (eq.) | 1.0 - 1.2 | 1.0 - 1.2 | [1] |

| Base | Substrate (2 eq.) or Et3N (1 eq.) | Often not required | [3] |

| Solvent | Anhydrous DCM, MeCN, Hexane | Anhydrous DCM, MeCN, Hexane | [1] |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 1 - 4 hours | 1 - 4 hours | [1] |

| Typical Yield | Good to Quantitative | Good to Quantitative |[1] |

Protocol 3: General Protocol for O-Propylation of Alcohols

This protocol describes the propylation of primary and secondary alcohols. A non-nucleophilic base is required to deprotonate the alcohol without competing with it as a nucleophile.

Methodology:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine or 2,6-di-tert-butylpyridine, 1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Slowly add n-propyl triflate (1.1 eq.) to the stirred solution.

-

Maintain the reaction at 0°C and monitor by TLC. If the reaction is slow, allow it to warm to room temperature.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride (NH4Cl) to remove the base.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data: O-Propylation of Alcohols

| Parameter | Condition | Reference |

|---|---|---|

| This compound (eq.) | 1.1 - 1.5 | [5] |

| Base | 2,6-Lutidine (1.2 eq.) | [5] |

| Solvent | Anhydrous DCM | [5] |

| Temperature | 0°C to Room Temperature | [5] |

| Reaction Time | 2 - 12 hours |

| Typical Yield | Good to Excellent | |

Protocol 4: General Protocol for S-Propylation of Thiols

This protocol outlines the propylation of thiols. Thiols are highly nucleophilic, and the reaction often proceeds rapidly under mild conditions.

Methodology:

-

In a flame-dried flask under an inert atmosphere, dissolve the thiol substrate (1.0 eq.) in an anhydrous solvent like THF or DCM.

-

Add a mild base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq.).

-

Cool the mixture to 0°C.

-

Add n-propyl triflate (1.05 eq.) dropwise to the stirred solution.

-

Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC. If necessary, allow the reaction to warm to room temperature.

-

Once complete, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify by column chromatography if needed.

Quantitative Data: S-Propylation of Thiols

| Parameter | Condition |

|---|---|

| This compound (eq.) | 1.05 - 1.2 |

| Base | Et3N or DIPEA (1.1 eq.) |

| Solvent | Anhydrous THF or DCM |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 0.5 - 3 hours |

| Typical Yield | High to Quantitative |

References

Applications of Propyl Triflate in Carbohydrate Chemistry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of propyl triflate in carbohydrate chemistry. The primary application highlighted is the O-propylation of hydroxyl groups, a crucial step in the synthesis of complex carbohydrates and glycoconjugates.

Application Note: O-Propylation of Carbohydrates

This compound (n-propyl trifluoromethanesulfonate) serves as a powerful electrophilic propylating agent for the derivatization of hydroxyl groups in carbohydrates. Due to the highly electron-withdrawing nature of the trifluoromethanesulfonyl (triflate) group, it is an excellent leaving group, facilitating nucleophilic attack by the hydroxyl moieties of sugars. This results in the formation of a stable propyl ether linkage.

The O-propylation of carbohydrates is a valuable technique for several reasons:

-

Protection of Hydroxyl Groups: Propyl ethers are stable under a wide range of reaction conditions, making them effective protecting groups during multi-step syntheses of complex oligosaccharides.

-

Modification of Physicochemical Properties: The introduction of propyl groups can alter the solubility and lipophilicity of carbohydrates, which can be advantageous in drug delivery and development.

-

Structural Elucidation: Propylation, in conjunction with other alkylation techniques, is used in methylation analysis for determining the linkage positions of monosaccharides within an oligosaccharide.

This compound offers an efficient method for propylation, often proceeding with high yields under relatively mild conditions. The choice of solvent and base is critical to prevent side reactions and ensure complete derivatization.

Key Experimental Considerations:

-

Anhydrous Conditions: this compound is sensitive to moisture and will readily hydrolyze. Therefore, all reactions must be carried out under strictly anhydrous conditions using dry solvents and reagents.

-

Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine, is recommended to scavenge the triflic acid byproduct without competing with the carbohydrate's hydroxyl groups for the this compound.

-

Reaction Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes the yields of O-alkylation of various carbohydrate derivatives using alkyl triflates. While specific data for this compound is not extensively published, the provided data for methylation and ethylation from analogous reactions strongly suggests similar high efficiencies for O-propylation under the same conditions.

| Starting Material | Alkylating Agent | Product | Yield (%) |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Ethyl triflate | 3-O-Ethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 81 |

| 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose | Ethyl triflate | 4-O-Ethyl-1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose | 92 |

Data extrapolated from studies on methyl and ethyl triflates, which are reported to have similar efficiencies.[1]

Experimental Protocols

Protocol 1: General Procedure for O-Propylation of a Protected Monosaccharide

This protocol is adapted from established methods for O-alkylation of carbohydrates using alkyl triflates.[1]

Materials:

-

Protected carbohydrate substrate (0.2 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (5 ml)

-

2,6-di-tert-butyl-4-methylpyridine (4.0 mmol)

-

This compound (2.0 mmol)

-

Anhydrous methanol

-

70% aqueous acetic acid

-

0.1 M Hydrochloric acid

-

Chloroform

-

Sodium bicarbonate

-

0.1 M Acetic acid

-

Serum vial with a septum

-

Syringes

-

Nitrogen or Argon gas supply

Procedure:

-

Place the protected carbohydrate substrate (0.2 mmol) in a dry serum vial.

-

Dissolve the substrate in anhydrous dichloromethane (5 ml).

-

Add 2,6-di-tert-butyl-4-methylpyridine (4.0 mmol) to the solution.

-

Seal the vial with a septum and flush with dry nitrogen or argon gas.

-

Using a syringe, add this compound (2.0 mmol) to the reaction mixture.

-

Heat the sealed vial at 80°C for approximately 8 hours.

-

After cooling to room temperature, add anhydrous methanol (5 ml) to quench any unreacted this compound.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

The crude product can be purified by preparative thin-layer chromatography (TLC) or column chromatography.

Work-up for Hydrolysis of Protecting Groups (if required):

-

After concentration, treat the reaction mixture with 70% aqueous acetic acid (10 ml) for 14 hours at room temperature to hydrolyze acid-labile protecting groups (e.g., isopropylidene).

-

Concentrate the mixture and partition it between 0.1 M HCl and chloroform.

-

Neutralize the acidic aqueous phase with sodium bicarbonate and extract with chloroform.

-

Extract the combined chloroform phase with 0.1 M acetic acid.

-

The final product can be further purified as needed.

Visualizations

O-Propylation of a Carbohydrate Hydroxyl Group

Caption: O-Propylation of a carbohydrate hydroxyl group.